2-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE
Overview
Description
2-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core, which is modified with a piperidine moiety, enhancing its potential biological activities.
Preparation Methods
The synthesis of 2-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with formic acid or its equivalents . The piperidine moiety can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone, followed by reduction of the imine group . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies.
Medicine: Its pharmacological activities are explored for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The piperidine moiety may enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context, but it often includes inhibition of key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. For example:
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities.
Piperidine-containing molecules: These compounds feature the piperidine moiety, which can enhance their pharmacological properties. The uniqueness of 2-METHYL-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}PROPANAMIDE lies in its specific combination of the benzimidazole and piperidine structures, which may result in unique biological activities and therapeutic potential.
Properties
IUPAC Name |
2-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13(2)18(23)19-14-7-8-16-15(11-14)20-17(21(16)3)12-22-9-5-4-6-10-22/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBKWZORLKNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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